

Introduction: Unveiling 2,3-Lutidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Lutidine**

Cat. No.: **B1584814**

[Get Quote](#)

2,3-Lutidine, also known by its systematic name 2,3-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.^{[1][2]} As a member of the dimethylpyridine family, it consists of a pyridine ring substituted with two methyl groups at the second and third positions.^{[3][4]} This seemingly simple molecule, naturally found in coal tar and bone charcoal, is a cornerstone reagent in modern organic synthesis.^[3] It is a colorless to light yellow liquid characterized by a strong, pyridine-like aromatic odor.^{[1][3]} Its utility spans from being a specialized solvent to a critical intermediate in the synthesis of high-value products, including active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][5]} This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, tailored for researchers and development scientists.

Section 1: Core Physicochemical Properties

The specific arrangement of the methyl groups on the pyridine ring imparts a unique set of physical and chemical properties to **2,3-Lutidine**, which are crucial for its application and handling. These properties are summarized below.

Property	Value	Source(s)
CAS Number	583-61-9	[1] [2] [6]
Molecular Formula	C ₇ H ₉ N	[1] [2]
Molecular Weight	107.15 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[1] [3]
Boiling Point	162-163 °C	[3] [7]
Melting Point	-15 °C	[3]
Density	~0.945 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	~1.508	
Flash Point	50 °C (122 °F)	[7] [8] [9]
Solubility	Slightly soluble in water. Soluble in many organic solvents like methanol, ether, toluene, DMF, and THF. [1] [3] [10]	

Section 2: Synthesis and Purification Protocols

The reliable acquisition of high-purity **2,3-Lutidine** is paramount for its effective use in sensitive synthetic applications. While it can be isolated from natural sources like coal tar, synthetic routes are common for industrial production.

Industrial Synthesis Methodology

A documented method for the preparation of 2,3-dimethylpyridine involves a catalytic cyclization reaction.[\[3\]](#) The causality behind this choice of reactants and conditions lies in forming the pyridine ring from acyclic precursors.

Protocol: Catalytic Cyclization Synthesis

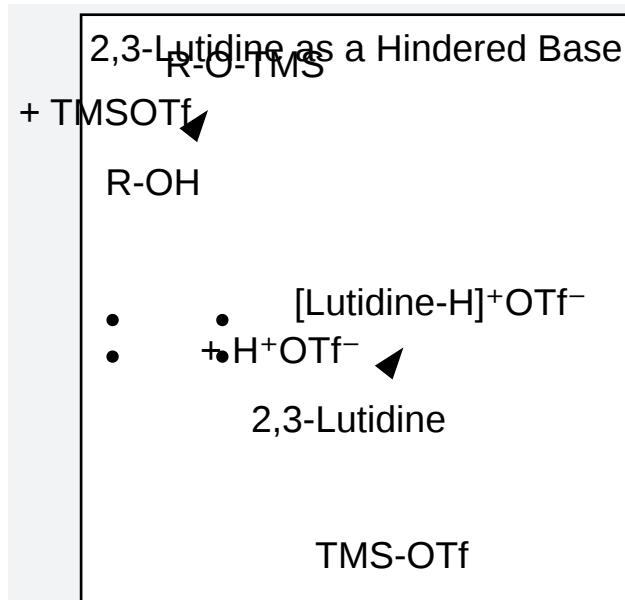
- Catalyst Preparation: A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst. This catalyst is designed for high activity and can be regenerated for recycling, enhancing process efficiency.[3]
- Reactant Feed: Propylene glycol, butanone, and ammonia are used as the primary raw materials.[3]
- Reaction Conditions: The reactants are passed through a fixed-bed catalytic reactor at a temperature of 250-400°C to facilitate the catalytic cyclization reaction, forming the crude product.[3]
- Initial Workup: The resulting crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities. The aqueous layer is separated.[3]
- Final Distillation: The organic layer is distilled to yield 2,3-dimethylpyridine with a reported purity suitable for many applications and a yield of over 35%. [3]

Laboratory-Scale Purification

For applications requiring very high purity, such as in pharmaceutical synthesis, crude **2,3-Lutidine** must be further purified. A common and effective method involves the formation and subsequent decomposition of a urea complex. This technique leverages the specific interaction between lutidine and urea to selectively isolate it from other closely-related impurities.

Protocol: Purification via Urea Complex Formation

- Initial Distillation (Optional but Recommended): Steam distill the crude **2,3-Lutidine** from a solution containing approximately 1.2 equivalents of 20% H₂SO₄. This step removes non-basic impurities. Make the acidic solution alkaline, separate the base, dry it over NaOH, and perform a fractional distillation.[7][11]
- Urea Complex Formation: Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C. The **2,3-Lutidine**-urea complex will crystallize out of the solution.[7][11]
- Isolation of the Complex: Filter the solid complex using a vacuum pump and wash it with 75mL of cold water to remove any remaining water-soluble impurities.[7][11]


- **Decomposition of the Complex:** Dissolve the washed complex in 300mL of water and steam distill the mixture. Continue distillation until the distillate no longer shows turbidity when a small amount of solid NaOH is added. This indicates that all the lutidine has been recovered. [7][11]
- **Final Isolation and Drying:** Treat the distillate with excess solid NaOH to salt out the **2,3-Lutidine**, which will form an upper organic layer. Separate this layer. Extract the remaining aqueous layer with diethyl ether to recover any dissolved product.[7]
- **Final Distillation:** Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous K_2CO_3 and distill through a short column to obtain highly purified **2,3-Lutidine**.[7] A final purification can be achieved by fractional crystallization through partial freezing.[7]

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **2,3-Lutidine** is governed by the basicity of the nitrogen atom and the presence of the two methyl groups, which create significant steric hindrance around the nitrogen.

Sterically Hindered, Non-Nucleophilic Base

The primary utility of **2,3-Lutidine** in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] The methyl groups at the 2 and 3 positions physically obstruct the nitrogen atom, making it difficult to act as a nucleophile and attack electrophilic centers. However, it remains sufficiently basic ($pK_a \approx 6.57$) to act as an acid scavenger, neutralizing acidic byproducts generated in reactions.[3][11] This property is invaluable in reactions where a competing nucleophilic attack from the base is undesirable, such as in silylation reactions for protecting hydroxyl groups.[3]

[Click to download full resolution via product page](#)

Caption: Role of **2,3-Lutidine** in silyl ether formation.

Oxidation to N-Oxides

The nitrogen atom in **2,3-Lutidine** can be readily oxidized to the corresponding N-oxide using appropriate oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.^[3] ^[12] This transformation is a critical first step in the synthesis of various pharmaceutical intermediates, as the N-oxide group can then direct further functionalization of the pyridine ring.^[13]

Ring Functionalization

The 2,3-dimethylpyridine-N-oxide is an important intermediate for introducing other functional groups onto the pyridine ring. For example, it can undergo nitration using a mixture of concentrated nitric and sulfuric acids to produce 2,3-dimethyl-4-nitropyridine-N-oxide.^[13] This nitro-substituted compound is a key precursor for pharmaceuticals like Lansoprazole.^{[7][11][13]}

Caption: Synthetic workflow from **2,3-Lutidine** to a key pharmaceutical intermediate.

Section 4: Applications in Research and Drug Development

2,3-Lutidine is a versatile building block with significant applications across multiple sectors of the chemical industry.

- Pharmaceutical Industry: It is a crucial intermediate in the synthesis of various APIs.[1][5] Its most notable role is in the production of proton pump inhibitors like lansoprazole and omeprazole.[7][11][14]
- Agrochemical Industry: It serves as a precursor in the formulation of pesticides and herbicides, contributing to the development of modern crop protection agents.[1][5]
- Chemical Research & Development: In laboratory settings, it is widely applied as a non-nucleophilic base and a specialized solvent for organic reactions.[1][15]
- Specialty Chemicals: It is also used in the manufacturing of dyes, resins, and other fine chemicals.[1]
- Flavoring Agent: **2,3-Lutidine** is used in trace amounts as a food additive for flavoring purposes.[7][16]

Section 5: Safety, Handling, and Storage

Proper handling and storage of **2,3-Lutidine** are essential due to its hazardous properties. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12][8][17][18] It can also cause serious skin and eye irritation or damage.[8][17][18][19]

Hazard Category	GHS Classification & Precautionary Statements
Flammability	H226: Flammable liquid and vapour. [18] [19] Prevention: P210: Keep away from heat, sparks, open flames. No smoking. [6] [19] [20] P233: Keep container tightly closed. [6] [19] [20] P240: Ground/bond container and receiving equipment. [6] [19] [20]
Acute Toxicity	H302: Harmful if swallowed. [18] [19] Prevention: P270: Do not eat, drink or smoke when using this product. [19] [20] Response: P301+P317: IF SWALLOWED: Get medical help. Rinse mouth. [6] [19]
Skin Irritation	H315: Causes skin irritation. [18] [19] Prevention: P280: Wear protective gloves/protective clothing. [18] [19] [20] Response: P302+P352: IF ON SKIN: Wash with plenty of water. [19]
Eye Damage	H318: Causes serious eye damage. [18] [19] Prevention: P280: Wear eye protection/face protection. [18] [19] [20] Response: P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses. Continue rinsing. [18] [19]
Respiratory Irritation	H335: May cause respiratory irritation. [18] [19] Prevention: P261: Avoid breathing vapours. Use only outdoors or in a well-ventilated area. [19] [20] Response: P304+P340: IF INHALED: Remove person to fresh air. [6] [19]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[9\]](#)[\[19\]](#)
- Hand Protection: Wear suitable chemical-resistant gloves.[\[17\]](#)

- Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[17][19]
- Respiratory Protection: Use a full-face respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded.[9][17]

Handling and Storage

- Handling: Use only in a well-ventilated area and with non-sparking tools. Take precautionary measures against static discharge.[6][17][18] Avoid contact with skin, eyes, and clothing.[20]
- Storage: Store in a cool, dry, and well-ventilated place.[1][20] Keep the container tightly closed and store locked up.[6][19][20] Keep away from heat and sources of ignition.[20]

Conclusion

2,3-Lutidine (CAS 583-61-9) is more than just a simple pyridine derivative; it is a highly versatile and enabling reagent in modern chemistry. Its unique characteristic as a sterically hindered base allows for clean and efficient reactions that are fundamental to pharmaceutical and agrochemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for any scientist aiming to leverage its full potential in research and development. From its synthesis and purification to its critical role as a molecular scaffold, **2,3-Lutidine** remains an indispensable tool in the synthetic chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Lutidine manufacturers and suppliers in India [kavyapharma.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 583-61-9: 2,3-Lutidine | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]
- 6. 2,3-Lutidine | 583-61-9 | TCI AMERICA [tcichemicals.com]
- 7. 2,3-Lutidine | 583-61-9 [chemicalbook.com]
- 8. 2,3-lutidine, 583-61-9 [thegoodscentscompany.com]
- 9. 2,3-二甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Buy 2,3-Lutidine C7H9N at an Affordable Price, Chemical Name: 2,3-Lutidine [suryalifesciencesltd.com]
- 11. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 14. bocsci.com [bocsci.com]
- 15. 2,3-Lutidine (583-61-9) at Nordmann - nordmann.global [nordmann.global]
- 16. 2,3-Lutidine [CAS:583-61-9] [cpachem.com]
- 17. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 18. lobachemie.com [lobachemie.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Unveiling 2,3-Lutidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584814#2-3-lutidine-cas-number-583-61-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com